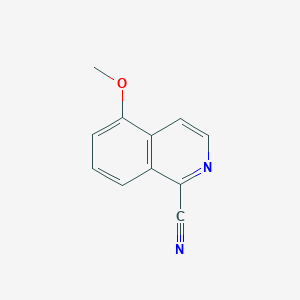

5-Methoxyisoquinoline-1-carbonitrile

描述

5-Methoxyisoquinoline-1-carbonitrile (CAS: 90806-60-3) is a heterocyclic compound with the molecular formula C₁₁H₈N₂O and a molecular weight of 184.194 g/mol. It features a methoxy (-OCH₃) group at position 5 and a cyano (-CN) group at position 1 of the isoquinoline scaffold . Key characteristics include:

- Purity: >98% (HPLC/UV).

- Storage: Stable at 2–8°C for short-term; long-term storage at -80°C (≤6 months) or -20°C (≤1 month).

- Solubility: Requires solvent optimization (e.g., DMSO, ethanol) and thermal/ultrasonic treatment for dissolution .

- Research Relevance: Cited in 30+ studies (Google Scholar), underscoring its utility in biochemical assays .

属性

IUPAC Name |

5-methoxyisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOWSNRVKZXKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

5-Methoxyisoquinoline-1-carbonitrile can be synthesized through several methods. One common route involves the reaction of 5-methoxyisoquinoline with trimethylsilyl cyanide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

化学反应分析

Types of Reactions

5-Methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of isoquinoline oxides.

Reduction: Formation of 5-methoxyisoquinoline-1-amine.

Substitution: Formation of various substituted isoquinoline derivatives.

科学研究应用

5-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 5-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and inferred applications:

Functional Group Impact on Properties

- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Methoxy: Increases solubility in polar solvents but may reduce membrane permeability.

- Electron-Withdrawing Groups (e.g., -Cl, -Br) :

- Oxo and Dihydro Modifications :

Positional Isomerism

生物活性

5-Methoxyisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with methoxy groups and cyanide sources. Various synthetic routes have been explored, focusing on optimizing yield and purity. The compound can be synthesized through multi-step reactions that often include cyclization and functional group transformations.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that this compound has cytotoxic effects on various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Its mechanism may involve apoptosis induction and disruption of cell cycle progression.

- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

- Antioxidant Effects : In vitro studies demonstrate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Studies :

- A study evaluated the compound's effect on A549 cells, where it demonstrated significant cytotoxicity with an IC50 value of approximately 10 µM. The treatment resulted in increased apoptosis markers compared to untreated controls .

- Another study reported that this compound inhibited proliferation in MCF-7 cells with an IC50 value of around 8 µM, indicating its potential as a breast cancer therapeutic agent .

- Antimicrobial Activity :

- Antioxidant Activity :

Table 1: Biological Activity Summary

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-Methoxyisoquinoline-1-carbonitrile, and how can reaction conditions be optimized for yield?

- Methodological Answer : Begin with cyclocondensation of substituted acrylonitriles with methoxy-substituted aldehydes under acidic catalysis. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance cyclization efficiency. Monitor intermediates via TLC and confirm purity via HPLC (>95%) using protocols similar to those for structurally related isoquinoline carbonitriles . For yield improvement, employ microwave-assisted synthesis to reduce reaction time and byproduct formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and nitrile (-CN) groups, noting characteristic shifts (e.g., δ ~3.9 ppm for methoxy protons). FT-IR validates nitrile absorption (~2200–2250 cm⁻¹). For structural ambiguity, combine X-ray crystallography (if crystals are obtainable) with HRMS to resolve positional isomerism. Cross-reference spectral data with analogs like 7-Methoxy-1H-indole-3-carboxylic acid (mp 199–201°C, CAS 4382-54-1) to identify deviations caused by the isoquinoline backbone .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Implement three-step validation :

Repurification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate compounds to ≥98% purity.

Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial MIC) under controlled conditions (pH, temperature, solvent consistency).

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. acetyl groups) using data from analogs like 1-alkyl-tetrahydroisoquinolines, where alkyl chain length significantly impacts cytotoxicity .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ DFT calculations (B3LYP/6-31G* level) to map electron density on the nitrile carbon and methoxy group. Compare with experimental kinetic data (e.g., reaction rates with Grignard reagents). Use AI-powered synthesis tools (e.g., Template_relevance Reaxys) to identify feasible pathways, leveraging databases of similar reactions, such as substitutions in 5-(Hydroxymethyl)furan-2-carbonitrile .

Q. How can researchers design experiments to explore the role of methoxy positioning in modulating the compound’s photophysical properties?

- Methodological Answer : Synthesize positional isomers (e.g., 6-Methoxy vs. 5-Methoxy derivatives) and analyze UV-Vis/fluorescence spectra. Correlate methoxy group orientation (ortho vs. para to nitrile) with π→π* transition energies. Reference data from methoxy-substituted indole derivatives (e.g., 5-Methoxyindole-2-carboxylate esters) to isolate electronic effects .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Documentation : Share detailed protocols (solvent grades, catalyst batches) via platforms like GSRS to standardize substance definitions .

- Interlab Validation : Collaborate with 2–3 independent labs to replicate synthesis and characterization. Use statistical tools (e.g., ANOVA) to assess variability in melting points or spectral data.

- Controlled Storage : Store samples under inert gas to prevent hydrolysis of the nitrile group, a common source of degradation .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Purity Standard | >97.0% (HPLC, UV detection) | |

| Critical Spectral Peaks | ¹H NMR: δ 3.9 (OCH₃), 8.2 (isoquinoline) | |

| Thermal Stability | Decomposes above 200°C (DSC analysis) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。